Cas no 138680-08-7 ((R)-Zopiclone)
(R)-Zopiclone Chemical and Physical Properties
Names and Identifiers
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- Zopiclone R-Isomer
- (R)-Zopiclone
- [(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
- (-)-Zopiclone
- (+)-6-(5-chloropyrid-2-yl)-5-(4-methylpiperazin-1-yl)carbonyloxy-7-oxo-6,7-dihydro-5H-pyrrolo[3-4-b]pyrazine
- (5R)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
- (R)-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo-[3,4-b] pyrazin-5-yl 4-methylpiperazine-1-carboxylate
- (R)-zolpiclone
- Lopac-Z-4900
- R-(-)-zopiclone
- Tocris-1094
- Zopiclone,(R)
- ZPC
- (−)-(5R)-6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate
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Computed Properties
- Exact Mass: 388.10500
Experimental Properties
- PSA: 91.76000
- LogP: 1.50880
(R)-Zopiclone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
(R)-Zopiclone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z700505-10mg |
(R)-Zopiclone |
138680-08-7 | 10mg |
$ 115.00 | 2023-09-05 | ||
| TRC | Z700505-50mg |
(R)-Zopiclone |
138680-08-7 | 50mg |
$ 436.00 | 2023-04-12 | ||
| TRC | Z700505-100mg |
(R)-Zopiclone |
138680-08-7 | 100mg |
$ 799.00 | 2023-09-05 | ||
| TRC | Z700505-250mg |
(R)-Zopiclone |
138680-08-7 | 250mg |
$ 1669.00 | 2023-04-12 | ||
| A2B Chem LLC | AE39601-10mg |
(R)-Zopiclone |
138680-08-7 | 10mg |
$231.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39601-100mg |
(R)-Zopiclone |
138680-08-7 | 100mg |
$886.00 | 2024-04-20 |
(R)-Zopiclone Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on (R)-Zopiclone
Introduction to (R)-Zopiclone (CAS No. 138680-08-7) in Modern Pharmaceutical Research
(R)-Zopiclone, identified by the chemical compound code CAS No. 138680-08-7, is a significant pharmaceutical agent widely recognized for its therapeutic properties in the management of sleep disorders. This compound, a stereoisomer of zopiclone, has garnered considerable attention in recent years due to its unique pharmacological profile and the expanding body of research that underscores its efficacy and safety in various clinical applications.
The pharmacological relevance of (R)-Zopiclone lies in its ability to interact selectively with benzodiazepine receptors in the brain, specifically the GABA-A receptor complex. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating GABAergic transmission, (R)-Zopiclone induces sedative, anxiolytic, muscle relaxant, and anticonvulsant effects, making it an effective treatment for insomnia and related sleep disturbances.
Recent advancements in the field of sleep medicine have highlighted the distinct advantages of using stereoselective agents like (R)-Zopiclone over racemic formulations. Studies have demonstrated that the (R)-enantiomer exhibits greater potency and a more favorable side effect profile compared to its S-enantiomer or the racemic mixture. This has led to increased interest in developing and utilizing pure enantiomer drugs for treating sleep disorders, as they offer improved therapeutic outcomes with potentially fewer adverse effects.
The synthesis and characterization of CAS No. 138680-08-7 have been subjects of extensive research, with methodologies continually being refined to enhance purity and yield. Modern synthetic approaches often employ asymmetric catalysis and chiral resolution techniques to isolate the (R)-enantiomer from racemic mixtures. These methods not only improve the efficiency of production but also ensure that the final product meets stringent pharmaceutical standards.
In clinical trials, (R)-Zopiclone has shown promising results in improving sleep quality and reducing insomnia symptoms. Patients treated with this compound have reported faster onset of sleep, increased total sleep time, and reduced awakenings during the night. Additionally, long-term studies suggest that (R)-Zopiclone is well-tolerated, with minimal dependency or withdrawal symptoms upon discontinuation, which is a critical factor in chronic insomnia management.
The growing body of evidence supporting the use of (R)-Zopiclone has also prompted exploration into its potential applications beyond traditional sleep management. Research is ongoing to investigate its role in treating anxiety disorders and other neuropsychiatric conditions where GABAergic modulation is implicated. Preliminary findings indicate that (R)-Zopiclone may offer additional therapeutic benefits by targeting specific neural pathways associated with these conditions.
From a regulatory perspective, the approval process for drugs like (R)-Zopiclone involves rigorous evaluation by health authorities to ensure safety and efficacy. The unique pharmacological properties of this compound have facilitated its inclusion in various pharmacopoeias worldwide, further solidifying its position as a cornerstone in modern sleep medicine.
Future directions in research are likely to focus on optimizing delivery systems for (R)-Zopiclone to enhance bioavailability and reduce variability in patient responses. Innovations such as targeted drug delivery mechanisms and novel formulations could further improve the therapeutic index of this compound, making it an even more effective treatment option for patients suffering from sleep disorders.
In conclusion, (R)-Zopiclone (CAS No. 138680-08-7) represents a significant advancement in the management of sleep disorders due to its selective receptor interaction, favorable side effect profile, and promising clinical outcomes. The ongoing research into its pharmacological mechanisms and potential new applications continues to expand our understanding of this compound's therapeutic value, ensuring its continued relevance in modern pharmaceuticals.
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